6beta-Hydroxypiperitone
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Overview
Description
6beta-Hydroxypiperitone: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom this compound is characterized by the presence of a hydroxyl group at the beta position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxypiperitone typically involves the hydroxylation of piperitone. One common method is the catalytic hydrogenation of piperitone in the presence of a suitable catalyst, such as palladium on carbon, followed by hydroxylation using an oxidizing agent like osmium tetroxide or potassium permanganate. The reaction conditions usually involve moderate temperatures and pressures to ensure selective hydroxylation at the beta position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 6beta-Hydroxypiperitone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a piperidine derivative with a reduced hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 6beta-oxopiperitone.
Reduction: Formation of 6beta-hydroxypiperidine.
Substitution: Formation of 6beta-halopiperitone or 6beta-alkoxypiperitone.
Scientific Research Applications
Chemistry: 6beta-Hydroxypiperitone is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of 6beta-Hydroxypiperitone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the beta position can form hydrogen bonds with active sites, enhancing the compound’s binding affinity. Additionally, the piperidine ring can interact with hydrophobic pockets, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
6alpha-Hydroxypiperitone: Similar in structure but with the hydroxyl group at the alpha position.
Piperitone: The parent compound without the hydroxyl group.
6beta-Hydroxypiperidine: A reduced form of 6beta-Hydroxypiperitone.
Uniqueness: this compound is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This positional specificity allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4R,6R)-4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-9,11H,5H2,1-3H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJGMQATUPGCRD-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H](C[C@H]1O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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